molecular formula C12H15NO3 B1473831 (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol CAS No. 1822814-05-0

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1473831
CAS No.: 1822814-05-0
M. Wt: 221.25 g/mol
InChI Key: KOOHMZSASUOXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C12H15NO3 and a molecular weight of 221.2, this chemical is provided with high enantiomeric purity (>97% ee) to ensure consistent and reliable research outcomes . Current scientific investigation is focused on the development of novel psychoactive compounds with refined therapeutic profiles. Research into analogues of entactogens like MDMA has indicated that enantiomerically pure versions, particularly the R-isomer of related structures, may offer a more favorable therapeutic index by maintaining desirable effects while potentially reducing adverse side effects such as cardiotoxicity, hyperthermia, and neurotoxicity . This compound serves as a critical building block in this field of study, enabling researchers to explore specific structure-activity relationships. Its primary research applications include use as a key intermediate in the synthesis and development of potential therapeutics for central nervous system (CNS) disorders. Preclinical research on closely related molecules suggests potential utility in areas such as psychiatric disorders, Parkinson's disease, and substance use disorders . This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-6-9-4-13-5-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHMZSASUOXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. These effects are mediated through its interactions with specific signaling molecules and transcription factors, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, altering their activity and thus influencing various biochemical pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound undergoes a multi-step thermal decomposition process, which can affect its stability and efficacy over time. Long-term exposure to the compound has been associated with sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the metabolic flux and levels of certain metabolites, which can have downstream effects on cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol, also known by its IUPAC name, exhibits significant biological activity, particularly in the context of enzyme interactions, cellular effects, and potential therapeutic applications. This compound has garnered attention due to its structural features and the biological properties associated with the benzo[d][1,3]dioxole moiety.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1822814-05-0

The compound is characterized by a pyrrolidine ring attached to a benzo[d][1,3]dioxole structure, which is known for its diverse biological activities.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cyclooxygenase (COX) enzymes involved in prostaglandin biosynthesis. This interaction is crucial as it can influence inflammatory processes and pain pathways.

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines and cause cell cycle arrest. These effects are mediated through alterations in cellular signaling pathways and gene expression profiles. For instance:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer models.
  • Cell Cycle Arrest : It influences the progression of the cell cycle, particularly at the G1/S checkpoint.

The biological activity of this compound is largely attributed to its ability to bind to specific sites on target enzymes and proteins. This binding alters enzyme activity and subsequently affects various biochemical pathways. The compound's mechanism can be summarized as follows:

  • Binding Interactions : The compound binds to active sites on enzymes such as COX, inhibiting their activity.
  • Gene Expression Modulation : Changes in enzyme activity lead to downstream effects on gene expression related to cell survival and proliferation.
  • Signal Transduction Alteration : It modifies key signaling pathways that regulate cell fate decisions.

Anticancer Activity

A study evaluating the anticancer potential of this compound found that it effectively inhibited the growth of several cancer cell lines. The compound demonstrated a dose-dependent response in assays measuring cell viability and proliferation .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis via caspase activation
HeLa (Cervical)10Cell cycle arrest at G1 phase
A549 (Lung)12Inhibition of COX enzymes

Anticoagulant Activity

In another research context, derivatives of compounds similar to this compound were tested for anticoagulant properties. The findings suggested that modifications to the structure could enhance selectivity for coagulation factors such as FXa and FXIa .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol exhibit significant anticancer properties. For example, derivatives of pyrrolo[1,4]benzodiazepines have been shown to interact with DNA and possess cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of these compounds in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Study:
In a study involving several cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism of action was linked to the induction of cell cycle arrest and apoptosis.

Neuropharmacological Effects

The structural similarity of this compound to known psychoactive substances suggests potential neuropharmacological effects. Studies have shown that related compounds can act as sedatives and anticonvulsants. For instance, pyrrolo[1,2-a][1,4]benzodiazepines have demonstrated antinociceptive and analgesic activities in animal models.

Case Study:
In preclinical trials, the compound was evaluated for its effects on anxiety-like behaviors in rodents. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the pyrrolidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Derivative NameBiological Activity
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amineAnticancer activity against multiple cell lines
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamateNeuroprotective effects observed in models

Comparison with Similar Compounds

Structural Analogues

Pyrrolidine Derivatives

  • ABT-627 (Compound 9): A pyrrolidine derivative with a benzo[d][1,3]dioxol-5-yl group, a 4-methoxyphenyl substituent, and a carboxylic acid group. Unlike the target compound, ABT-627 includes a dibutylaminoethyl side chain, enhancing its solubility and receptor-binding affinity. Its 3-position is prone to hydroxylation under aerobic conditions, suggesting that (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol may also require stabilization against oxidation .
  • ((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone: This pyrazolidine derivative shares the benzodioxole group but incorporates a nitroaryl ketone and isobutyl substituents, resulting in a higher molecular weight (411.46 g/mol vs. ~235.26 g/mol for the target compound). The nitro group may confer distinct electronic and redox properties compared to the hydroxymethyl group .

Dihydropyrazole Derivatives

  • 4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4b) : Features a dihydropyrazole core with a sulfonamide group, enhancing hydrogen-bonding capacity. Its melting point (200–201°C) exceeds typical values for pyrrolidine derivatives, likely due to increased rigidity and intermolecular interactions from the sulfonamide moiety .
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide : Includes a tert-butyl group and aroyl hydrazide, which may improve metabolic stability compared to the hydroxymethyl group in the target compound .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₂H₁₅NO₃ 235.26 Not Reported Pyrrolidine, Benzodioxole, -CH₂OH
ABT-627 (Compound 9) C₂₈H₃₅N₃O₆ 509.60 Not Reported Pyrrolidine, Benzodioxole, Carboxylic Acid
Compound 4b C₂₃H₂₂N₃O₄S 436.50 200–201 Dihydropyrazole, Sulfonamide
Compound 4c C₂₀H₂₅N₃O₅ 387.44 156–158 Pyrrolidine, Tert-butyl, Amide

Key Observations :

  • The target compound’s hydroxymethyl group may increase hydrophilicity compared to tert-butyl or aryl substituents in analogs.
  • Sulfonamide-containing derivatives (e.g., 4b) exhibit higher melting points, suggesting stronger crystalline packing interactions.

Preparation Methods

Grignard Addition and Oxidation Strategy

A prominent method begins with the Grignard reaction of piperonal (benzo[d]dioxole-5-carbaldehyde) with an organomagnesium reagent, typically n-butylmagnesium chloride, to form an intermediate alcohol. This is followed by oxidation to the corresponding ketone, which then undergoes further functionalization.

  • Step 1: Grignard Reaction

    • Reagents: Piperonal and n-butylmagnesium chloride in dry tetrahydrofuran (THF)
    • Conditions: Addition under argon atmosphere, temperature controlled between 5–20 °C
    • Outcome: Formation of 1-(benzo[d]dioxol-5-yl)pentan-1-ol intermediate
    • Yield: High, with clean TLC profile indicating a single product spot
  • Step 2: Oxidation

    • Reagent: Manganese dioxide (MnO₂) in chloroform (CHCl₃)
    • Conditions: Reflux with water separator to remove water formed during oxidation
    • Outcome: Conversion of alcohol to 1-(benzo[d]dioxol-5-yl)pentan-1-one (ketone)
    • Yield: Approximately 90% based on alcohol intermediate
    • Purification: Filtration of MnO₂, evaporation, and vacuum distillation to isolate pure ketone

This two-step sequence efficiently prepares a key ketone intermediate for subsequent transformations.

Alpha-Bromination and Nucleophilic Substitution

The ketone intermediate undergoes alpha-bromination to introduce a bromine atom adjacent to the carbonyl group, enabling nucleophilic substitution with pyrrolidine to form the pyrrolidinyl ketone.

  • Step 3: Alpha-Bromination

    • Reagents: Brominating agent (e.g., bromine or N-bromosuccinimide)
    • Outcome: Formation of 1-(benzo[d]dioxol-5-yl)-2-bromopentan-1-one
  • Step 4: Nucleophilic Substitution

    • Reagent: Pyrrolidine
    • Conditions: Stirring overnight in ether solvent
    • Outcome: Formation of 1-(benzo[d]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one
    • Yield: Approximately 80% for these two steps combined
    • Purification: Acid-base extraction and crystallization from isopropanol and ether

This approach leads to the pyrrolidinyl ketone, a close structural analogue to the target compound.

Direct Preparation of (4-(Benzo[d]dioxol-5-yl)pyrrolidin-3-yl)methanol

Although the above sequence targets a ketone derivative, the preparation of (4-(Benzo[d]dioxol-5-yl)pyrrolidin-3-yl)methanol specifically involves reduction or functional group manipulation at the pyrrolidine 3-position to introduce the hydroxymethyl group. Detailed procedures for this step are less commonly reported but can be inferred from related synthetic strategies involving:

  • Reduction of a corresponding pyrrolidin-3-yl ketone or aldehyde to the alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Protection/deprotection strategies to selectively functionalize the 3-position of the pyrrolidine ring.

Alternative Synthetic Approaches

Appel Reaction and Azide Substitution

Starting from (6-bromobenzo[d]dioxol-5-yl)methanol, the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) converts the hydroxymethyl group to a bromomethyl derivative. Subsequent nucleophilic substitution with sodium azide (NaN₃) in methanol yields the azidomethyl intermediate.

  • Reaction Conditions:

    • Appel reaction reflux for 7 hours
    • Azide substitution reflux for 24 hours under nitrogen atmosphere
  • Yields:

    • Appel reaction product: 91%
    • Azide substitution product: Good yields reported

This route provides a versatile intermediate for further functionalization, such as click chemistry or coupling reactions.

Suzuki-Miyaura Coupling for Derivative Synthesis

The azidomethyl intermediate can be further elaborated via palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents on the benzodioxole ring, enabling the synthesis of heterocyclic derivatives related to the target compound.

  • Catalysts: PdCl₂(PPh₃)₂ with PPh₃ ligand
  • Conditions: Reflux in dioxane under argon atmosphere
  • Purification: Flash column chromatography
  • Yields: Moderate to good (33-89%) depending on substituents

While this method is more relevant for derivative synthesis, it highlights the versatility of the benzodioxole scaffold for functionalization.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Grignard Addition Piperonal n-Butylmagnesium chloride, dry THF, 5–20 °C, Ar 1-(Benzo[d]dioxol-5-yl)pentan-1-ol High Single spot on TLC, clean reaction
2 Oxidation Alcohol intermediate MnO₂, CHCl₃, reflux with water separator 1-(Benzo[d]dioxol-5-yl)pentan-1-one 90 Vacuum distillation purification
3 Alpha-Bromination Ketone intermediate Brominating agent (e.g., Br₂ or NBS) 1-(Benzo[d]dioxol-5-yl)-2-bromopentan-1-one Not specified Prepares for nucleophilic substitution
4 Nucleophilic Substitution Bromoketone Pyrrolidine, ether, overnight stirring 1-(Benzo[d]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one 80 (for steps 3 & 4) Acid-base extraction and crystallization
5 Appel Reaction (6-Bromobenzo[d]dioxol-5-yl)methanol CBr₄, PPh₃, DCM, reflux 7 h Bromomethyl derivative 91 High yield, key intermediate
6 Azide Substitution Bromomethyl derivative NaN₃, MeOH, reflux 24 h, N₂ atmosphere Azidomethyl derivative Good For further functionalization
7 Suzuki-Miyaura Coupling Azidomethyl intermediate PdCl₂(PPh₃)₂, PPh₃, aryl boronic acids, reflux Arylated benzodioxole derivatives 33-89 Versatile for derivative synthesis

Research Findings and Considerations

  • The Grignard addition followed by MnO₂ oxidation is a robust and high-yielding method to access the key ketone intermediate, which is crucial for further elaboration to the pyrrolidinyl alcohol target compound.
  • Alpha-bromination and subsequent nucleophilic substitution with pyrrolidine efficiently introduce the pyrrolidine ring, a core structural element of the target molecule.
  • The Appel reaction and azide substitution provide alternative routes to functionalized benzodioxole derivatives, which can be further diversified by palladium-catalyzed coupling reactions.
  • Purification techniques such as flash chromatography, acid-base extraction, and crystallization are essential for obtaining high-purity products.
  • Reaction conditions such as inert atmosphere, temperature control, and solvent choice critically influence yields and product purity.
  • While direct reduction to the hydroxymethyl derivative on the pyrrolidine ring is less explicitly documented, standard organic reductions of ketones or aldehydes are applicable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzo[d][1,3]dioxol-containing pyrrolidine derivatives typically involves condensation reactions followed by cyclization. For example, in related compounds, chloroform and triethylamine are used as solvents and catalysts, respectively, with reaction times of 18 hours at room temperature . Yield optimization requires careful stoichiometric control of acid chlorides (e.g., 6.5 mmol equivalents) and purification via NaHCO3 washes and vacuum evaporation . Variations in substituents (e.g., tert-butyl groups) may necessitate adjusted reaction temperatures or catalysts.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming pyrrolidine ring substitution patterns and benzo[d][1,3]dioxol attachment. X-ray crystallography, as applied to structurally similar compounds, resolves stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like hydroxyl (-OH) and methylene-dioxy vibrations .

Q. What in vitro or in vivo assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are standard for anticonvulsant screening in benzo[d][1,3]dioxol derivatives . For neuropharmacological studies, receptor-binding assays (e.g., GABA-A or NMDA receptors) and behavioral models (e.g., rotarod tests for motor coordination) are recommended. Dose-response curves should be generated using at least three concentrations to establish EC50/IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents on the pyrrolidine ring and benzo[d][1,3]dioxol moiety. For example:

  • Pyrrolidine modifications : Introduce alkyl groups (e.g., methyl, tert-butyl) at the 3- or 4-positions to assess steric effects on receptor binding .
  • Benzo[d][1,3]dioxol substitutions : Replace the methylene-dioxy group with bioisosteres (e.g., sulfonamide) to evaluate metabolic stability .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate structural changes with bioavailability .

Q. What computational strategies are effective in predicting the electronic properties and binding modes of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict ground-state dipole moments and electron density distributions, which correlate with reactivity and solubility . Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., voltage-gated sodium channels) identifies key binding residues. Molecular dynamics simulations (≥100 ns) assess stability of ligand-receptor complexes .

Q. How can researchers address discrepancies in experimental data, such as conflicting bioactivity results across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, animal models) or compound purity. To resolve this:

  • Standardize protocols : Use validated assays (e.g., NIH Stroke Scale for neuroprotection studies) and reference controls.
  • Replicate experiments : Perform triplicate runs with independent syntheses to rule out batch variability .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What are the key stability challenges for this compound under storage or experimental conditions?

  • Methodological Answer : Benzo[d][1,3]dioxol derivatives are prone to oxidative degradation of the methylene-dioxy group. Stability studies should:

  • Monitor degradation : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to detect decomposition products .
  • Optimize storage : Lyophilize the compound and store under inert gas (e.g., argon) at -20°C. Avoid prolonged exposure to solvents like DMSO, which may accelerate hydrolysis .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Chloroform/triethylamine-mediated condensation; 18-hour reaction time
Characterization X-ray crystallography for stereochemistry; ¹H/¹³C NMR for substitution patterns
Bioactivity Screening MES and scPTZ models for anticonvulsant activity; GABA-A receptor-binding assays
Computational Studies DFT for electronic properties; AutoDock Vina for binding mode prediction
Stability Testing Accelerated degradation studies with HPLC-MS; lyophilization for long-term storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.